Dibenzyl dicarbonate

Catalog No.
S1520087
CAS No.
31139-36-3
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl dicarbonate

CAS Number

31139-36-3

Product Name

Dibenzyl dicarbonate

IUPAC Name

benzyl phenylmethoxycarbonyl carbonate

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

FHRRJZZGSJXPRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2

Synonyms

Dicarbonic Acid 1,3-Bis(phenylmethyl) Ester; Dicarbonic Acid Bis(phenylmethyl) Ester; Oxydiformic Acid Dibenzyl Ester; Dibenzyl Pyrocarbonate; Pyrocarbonic Acid Dibenzyl Ester

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2

DBC is a white, crystalline solid with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol []. It is synthesized from dibenzyl carbonate (another protecting group reagent) and phosgene []. DBC's significance lies in its ability to introduce a temporary protecting group for carboxylic acids during peptide synthesis. This allows for selective modification and coupling of amino acids while preventing undesired reactions with the carboxylic acid functionalities [].


Molecular Structure Analysis

The DBC molecule consists of two benzyl (C₆H₅CH₂) groups attached to a central carbonate (CO₃) core. The key features include:

  • Two ester linkages (C-O-C) between the benzyl groups and the carbonate core. These linkages are susceptible to cleavage under specific conditions, allowing for deprotection of the carboxylic acid group [].
  • The presence of two aromatic rings (benzene) contributes to the lipophilic character of the molecule, influencing its solubility and reactivity [].

Chemical Reactions Analysis

Synthesis:

DBC is typically synthesized from dibenzyl carbonate and phosgene:

(C₆H₅CH₂)₂CO₃ + COCl₂ → (C₆H₅CH₂)₂C₃O₂ (DBC) + HCl []

Protection and Deprotection:

  • Protection: DBC reacts with carboxylic acids to form a protected carbonate ester:

RCOOH + (C₆H₅CH₂)₂C₃O₂ → RCOOCO(C₆H₅CH₂)₂ + HOOC(C₆H₅CH₂)₂ (benzyl carbamic acid) []

  • Deprotection: The benzyl protecting group can be removed using various methods, such as catalytic hydrogenation or treatment with strong acids:

RCOOCO(C₆H₅CH₂)₂ + H₂ (Pd/C) → RCOOH + (C₆H₅CH₂)₂CO []

Physical and Chemical Properties

  • Melting point: 29-32 °C []
  • Boiling point: Decomposes before boiling (estimated at 388.65 °C) []
  • Density: 1.17 g/mL at 25 °C []
  • Solubility: Slightly soluble in water, but soluble in most organic solvents like dichloromethane, chloroform, and THF [].
  • Stability: Moisture and heat sensitive [].

In peptide synthesis, DBC acts as a protecting group for carboxylic acid functionalities. By forming a carbonate ester with the carboxylic acid, it prevents unwanted reactions during peptide chain elongation. The benzyl groups are sterically bulky and electron-withdrawing, hindering nucleophilic attacks on the carbonyl carbon. This allows for selective coupling with other amino acids at the desired positions [].

Peptide Synthesis

One of the primary applications of DBDC lies in peptide synthesis, where it functions as a protecting group for amine functionalities []. Amine groups are essential components of amino acids, the building blocks of peptides and proteins. However, during peptide synthesis, these amine groups can participate in undesired side reactions, hindering the formation of the desired peptide sequence. To prevent this, chemists often employ protecting groups, which temporarily mask the reactivity of these functional groups. DBDC serves as a temporary protective group for amine functionalities through a process called carbobenzyloxylation (Cbz protection). This involves the reaction between DBDC and an amine, resulting in the formation of a Cbz protecting group on the amine. The Cbz group is stable under various reaction conditions used in peptide synthesis but can be readily removed under specific conditions, revealing the free amine for further reactions. This controlled reactivity of DBDC allows for a stepwise approach to peptide synthesis, ensuring the formation of the desired sequence with high fidelity.

Derivatization and Protection

Beyond peptide synthesis, DBDC finds application in various other research areas involving the derivatization and protection of functional groups. Its ability to introduce a benzyl group (C6H5CH2) onto various substrates makes it a valuable tool for researchers. For example, DBDC can be used to:

  • Benzylate alcohols and phenols: This can be used to improve the solubility of these compounds in organic solvents or to modify their reactivity [].
  • Protect carbonyl groups: The benzyl group introduced by DBDC can temporarily protect carbonyl groups from unwanted reactions, allowing for selective modification of other functional groups in the molecule [].
  • Introduce allyl protecting groups: DBDC can be used in conjunction with other reagents to introduce allyl protecting groups, which offer different properties compared to benzyl groups and can be useful in specific synthetic strategies [].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dibenzyl dicarbonate

Dates

Modify: 2023-08-15

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